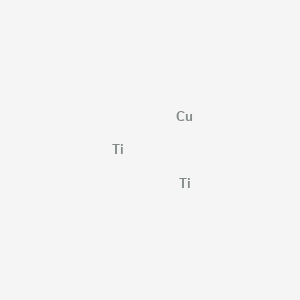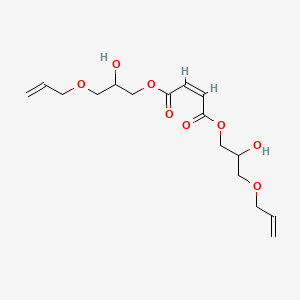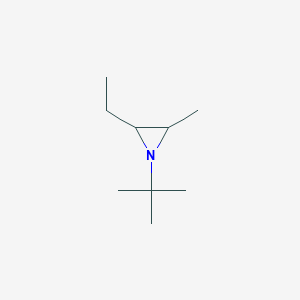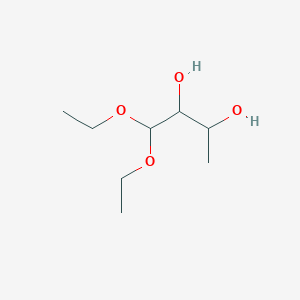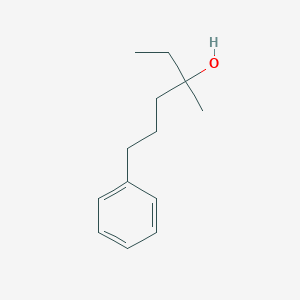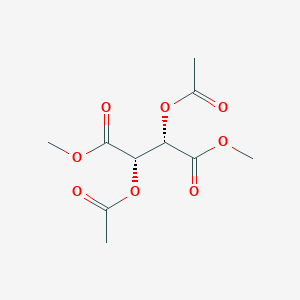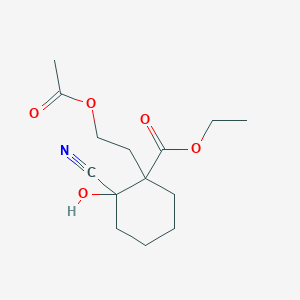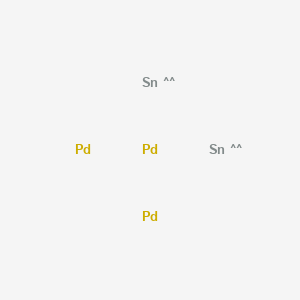
CID 71354689
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 71354689 is a chemical compound with unique properties and applications. It is known for its significant role in various scientific research fields, including chemistry, biology, medicine, and industry. This compound has garnered attention due to its potential in various chemical reactions and its effectiveness in specific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CID 71354689 involves multiple steps, each requiring specific conditions and reagents. The synthetic routes typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield while maintaining high purity levels. Common methods include batch processing and continuous flow techniques, which allow for efficient production and scalability.
Análisis De Reacciones Químicas
Types of Reactions: CID 71354689 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents such as oxidizing agents, reducing agents, and catalysts. The conditions for these reactions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often intermediates or final compounds used in various applications, including pharmaceuticals and industrial chemicals.
Aplicaciones Científicas De Investigación
CID 71354689 has a wide range of applications in scientific research. In chemistry, it is used as a reagent and intermediate in the synthesis of complex molecules. In biology, it plays a role in studying cellular processes and biochemical pathways. In medicine, this compound is investigated for its potential therapeutic effects and as a component in drug development. Industrially, it is used in the production of materials and chemicals with specific properties.
Mecanismo De Acción
The mechanism of action of CID 71354689 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical reactions. The exact molecular targets and pathways can vary depending on the application and the specific properties of the compound.
Propiedades
Fórmula molecular |
Pd3Sn2 |
|---|---|
Peso molecular |
556.7 g/mol |
InChI |
InChI=1S/3Pd.2Sn |
Clave InChI |
GQHOHPVNHIIWKQ-UHFFFAOYSA-N |
SMILES canónico |
[Pd].[Pd].[Pd].[Sn].[Sn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine](/img/structure/B14727633.png)
![(NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine](/img/structure/B14727640.png)

